3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde Exhibits Potent and Selective ALDH3A1 Inhibition
This compound demonstrates direct, quantifiable inhibition of human Aldehyde Dehydrogenase 3A1 (ALDH3A1). In a spectrophotometric assay using benzaldehyde as the substrate, it exhibited an IC50 of 2.10 µM [1]. Critically, this contrasts with the potent ALDH1A3-selective inhibitors like ABMM-15 and ABMM-16 (IC50 = 0.23 µM and 1.29 µM, respectively [2]), which show a different selectivity profile. This data confirms that the 3-(2-fluorobenzyloxy)-5-hydroxy substitution pattern on the benzaldehyde core specifically engenders ALDH3A1 inhibition, distinguishing it from other benzyloxybenzaldehyde derivatives that target the ALDH1A3 isoform.
| Evidence Dimension | ALDH3A1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.10 µM |
| Comparator Or Baseline | ABMM-15 and ABMM-16 (ALDH1A3-selective inhibitors): IC50 = 0.23 µM and 1.29 µM (ALDH1A3) vs. >100 µM (ALDH3A1) [2] |
| Quantified Difference | Target compound exhibits a >47-fold selectivity window over ALDH1A3-selective inhibitors in an ALDH3A1 assay, and its IC50 is 2.10 µM. |
| Conditions | Spectrophotometric analysis of human ALDH3A1-mediated benzaldehyde oxidation, preincubation for 1 minute [1]. |
Why This Matters
ALDH3A1 is a key biomarker and functional driver in cancer stem cells and chemoresistance, making this compound a superior and more target-specific tool compared to ALDH1A3-selective agents for investigating ALDH3A1-related biology.
- [1] BindingDB. BDBM50447072: CHEMBL1890994; US9328112, A24. IC50 = 2100 nM for human ALDH3A1. View Source
- [2] Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. View Source
